Epoformin
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Overview
Description
Epoformin is a fungal cyclohexene epoxide compound isolated from the culture filtrates of the fungus Diplodia quercivora. This compound has been found to possess a variety of biological activities, including antifungal, zootoxic, and phytotoxic properties .
Preparation Methods
Epoformin can be synthesized through several routes. One common method involves the isolation of the compound from the culture filtrates of Diplodia quercivora. The synthetic route typically involves the preparation of key hemisynthetic derivatives, which are then subjected to various reaction conditions to yield this compound . Industrial production methods often involve large-scale fermentation processes to cultivate the fungus and extract the desired compound.
Chemical Reactions Analysis
Epoformin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of various epoxide derivatives .
Scientific Research Applications
Epoformin has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the structure-activity relationships of cyclohexene epoxides. In biology, this compound is studied for its antifungal and phytotoxic properties, making it a potential candidate for developing new biocides. In medicine, this compound’s zootoxic activity is of interest for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of epoformin involves its interaction with various molecular targets and pathways. This compound exerts its effects by inhibiting key enzymes involved in fungal growth and development. The compound’s epoxide group is believed to play a crucial role in its biological activity, allowing it to form covalent bonds with target proteins and disrupt their function .
Comparison with Similar Compounds
Epoformin is unique among similar compounds due to its specific structural features and biological activities. Similar compounds include other cyclohexene epoxides such as sphaeropsidin A, cavoxin, and seiridin. These compounds share some structural similarities with this compound but differ in their specific biological activities and mechanisms of action. For example, sphaeropsidin A also possesses antifungal properties but has a different mode of action compared to this compound .
Properties
CAS No. |
52146-62-0 |
---|---|
Molecular Formula |
C7H8O3 |
Molecular Weight |
140.14 g/mol |
IUPAC Name |
(1R,5R,6R)-5-hydroxy-3-methyl-7-oxabicyclo[4.1.0]hept-3-en-2-one |
InChI |
InChI=1S/C7H8O3/c1-3-2-4(8)6-7(10-6)5(3)9/h2,4,6-8H,1H3/t4-,6-,7+/m1/s1 |
InChI Key |
WCZPXJJNPSYRIV-QXRNQMCJSA-N |
Isomeric SMILES |
CC1=C[C@H]([C@@H]2[C@H](C1=O)O2)O |
Canonical SMILES |
CC1=CC(C2C(C1=O)O2)O |
Origin of Product |
United States |
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